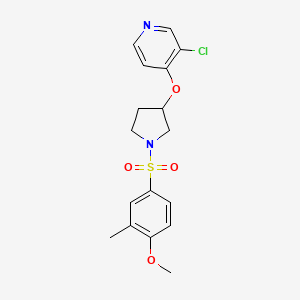![molecular formula C21H21NO4S B2463067 N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1351620-96-6](/img/structure/B2463067.png)
N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG and has since been extensively studied for its pharmacological properties.
Scientific Research Applications
Mechanism of Acidolysis in Lignin Model Compounds
T. Yokoyama (2015) conducted a review on the mechanism of β-O-4 bond cleavage during the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study highlighted the differences in the acidolysis mechanism of C6-C2 and C6-C3 model compounds and confirmed the existence of a hydride transfer mechanism in the process. The results suggested the significant role of the γ-hydroxymethyl group and unveiled an unknown mechanism contributing to the reaction, especially in systems using HBr, indicating the complexity of the acidolysis process in lignin model compounds Yokoyama, 2015.
Novel Brominated Flame Retardants
E. A. Zuiderveen, J. Slootweg, and J. de Boer (2020) reviewed the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, highlighting their increasing application and potential risks. The study emphasized the need for more research on NBFRs' occurrence, environmental fate, and toxicity. It reported high concentrations of certain NBFRs in indoor air and dust and pointed out significant knowledge gaps for numerous NBFRs, emphasizing the necessity for optimized analytical methods and further research on indoor environments and potential leaching sources Zuiderveen et al., 2020.
Antibody-Based Methods in Environmental and Food Analysis
M. Fránek and K. Hruška (2018) provided an overview of the progress achieved in the production of key immunoreagents and their application in ELISA and related techniques such as immunosensors for various analytes. The paper emphasized the significant increase in publications on immunoassays and biosensors used in food and environmental research, indicating the growing interest and advancements in this field. The review also highlighted the need for comprehensive analysis and assessment tools to gauge the researcher's and institution's interest in specific research topics Fránek & Hruška, 2018.
NBOMe: Toxicities and Fatalities
C. Kyriakou et al. (2015) reviewed the pharmacology, analytical methods, toxicities, and fatalities related to NBOMe, a class of new psychoactive substances. The study highlighted the high potency of NBOMes as agonists of the 5-HT2A receptor and their contribution to several severe intoxications, overdoses, and fatalities. The review underscored the need for more research and awareness within the forensic community due to the increasing use and potential public health concerns associated with NBOMes Kyriakou et al., 2015.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-18-11-13-19(14-12-18)26-15-16-27(23,24)22-21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLBWBGHTQHGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)


![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)



![N-(3-chloro-4-methylphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2463002.png)
![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2463005.png)
}acetamide](/img/structure/B2463007.png)